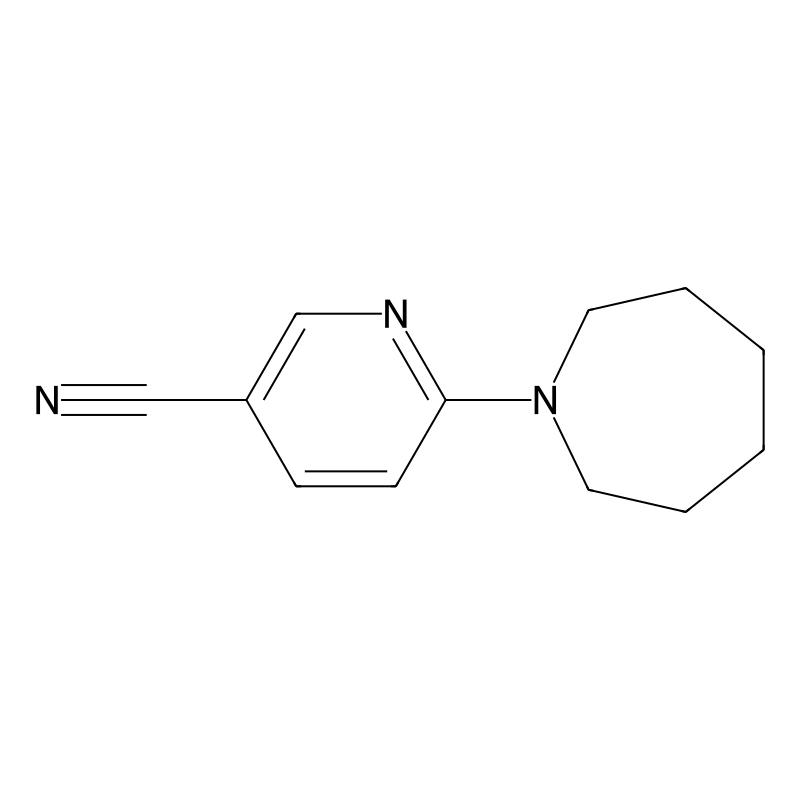

6-(azepan-1-yl)pyridine-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(azepan-1-yl)pyridine-3-carbonitrile is a heterocyclic compound characterized by the presence of a pyridine ring substituted with an azepane moiety and a cyano group at the 3-position. The molecular formula for this compound is , indicating it contains 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms. This compound's structure can be represented using the SMILES notation as C1CCCN(CC1)C2=NC=C(C=C2)C#N. The azepane ring contributes to its unique properties, making it a subject of interest in medicinal chemistry and materials science.

Search for Biological Activity

Scientific databases like PubChem do not currently list any documented biological activities for this molecule [].

Patent Literature

It is possible that 6-(azepan-1-yl)pyridine-3-carbonitrile might be included in some patent applications related to drug discovery or material science. However, patent applications are not always publicly available, and searching for them would require access to specialized patent databases.

- Oxidation: This reaction can introduce additional functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction processes can modify the cyano group or other parts of the molecule, often utilizing lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

- Substitution: The pyridine ring can participate in electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom. Reagents like bromine or chlorine in conjunction with a Lewis acid catalyst are typically employed.

These reactions allow for the generation of various derivatives that may exhibit different biological activities or physical properties .

Research indicates that 6-(azepan-1-yl)pyridine-3-carbonitrile exhibits potential biological activity, particularly in anticancer research. Its mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation. Preliminary studies suggest that it may inhibit certain enzymes that contribute to tumor growth, although further investigation is necessary to elucidate its full pharmacological profile .

The synthesis of 6-(azepan-1-yl)pyridine-3-carbonitrile typically involves cyclization reactions between appropriate precursors. A common synthetic route includes:

- Reaction of 3-cyanopyridine with azepane: This reaction is often facilitated by bases such as sodium ethoxide or sodium methoxide, which serve both as reagents and catalysts.

- Optimization for industrial production: In larger-scale applications, continuous flow reactors may be employed to enhance yield and purity while maintaining controlled reaction conditions .

6-(azepan-1-yl)pyridine-3-carbonitrile has several notable applications:

- Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Medicinal Chemistry: Its potential as an anticancer agent is under investigation, with ongoing research into its ability to interact with biological targets.

- Material Science: The compound may be utilized in producing materials with specific electronic or optical properties .

Interaction studies involving 6-(azepan-1-yl)pyridine-3-carbonitrile focus on its binding affinity to various biological targets. These studies aim to identify its potential role in modulating enzyme activities or receptor functions relevant to disease pathways. The exact molecular interactions and pathways are still being explored, but initial findings suggest promising avenues for therapeutic development .

Several compounds share structural similarities with 6-(azepan-1-yl)pyridine-3-carbonitrile. These include:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 6-(piperidin-1-yl)pyridine-3-carbonitrile | Contains a piperidine ring instead of azepane | Potentially similar biological activity due to structural resemblance |

| 6-(morpholin-4-yl)pyridine-3-carbonitrile | Features a morpholine ring | May exhibit different solubility and reactivity profiles |

| 4-(azepan-1-yl)-pyridine-2-carbonitrile | Substituted at the 4-position on pyridine | Variation in biological activity based on substitution pattern |

These compounds illustrate the diversity within this class of heterocycles while highlighting the unique structural features of 6-(azepan-1-yl)pyridine-3-carbonitrile that may confer specific properties and activities .